molecular formula C13H12BrNO3 B1610480 Ethyl 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylate CAS No. 67643-31-6

Ethyl 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylate

Cat. No. B1610480
CAS RN: 67643-31-6
M. Wt: 310.14 g/mol
InChI Key: UZXMPANUBSTXKN-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylate is a chemical compound that has attracted the attention of researchers due to its potential applications in medicinal chemistry. This compound belongs to the quinoline family, which is known for its diverse biological activities.

Scientific Research Applications

Certainly! Let’s delve into the scientific research applications of ethyl 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylate . This compound, with the chemical formula C₁₃H₁₂BrNO₃, has a molecular weight of 310.15 g/mol . Here are six unique applications:

  • Medicinal Chemistry and Drug Development

    • Results : Researchers assess the compound’s cytotoxicity, selectivity, and efficacy against specific targets. Quantitative data may include IC₅₀ values or inhibition percentages .
  • Antimicrobial Agents

    • Results : Quantitative data includes MIC values or zone of inhibition diameters .
  • Photodynamic Therapy (PDT)

    • Results : Researchers report tumor size reduction, survival rates, and fluorescence imaging data .
  • Fluorescent Probes and Imaging Agents

    • Results : Fluorescence intensity, localization, and colocalization data provide insights into cellular events .
  • Metal Chelators

    • Results : Stability constants (Kf) and metal coordination geometries are reported .
  • Electrochemical Sensors

    • Results : Sensitivity, selectivity, and detection limits are quantified .

properties

IUPAC Name

ethyl 6-bromo-8-methyl-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO3/c1-3-18-13(17)10-6-15-11-7(2)4-8(14)5-9(11)12(10)16/h4-6H,3H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZXMPANUBSTXKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20497599
Record name Ethyl 6-bromo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20497599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylate

CAS RN

67643-31-6
Record name Ethyl 6-bromo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20497599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylate

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